1-(2,5-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a phenethyl group and a dimethoxyphenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 2,5-dimethoxyaniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its aromatic rings and thiourea moiety allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2,5-Dimethoxyphenyl)-N’-phenylthiourea
- N-(2,5-Dimethoxyphenyl)-N’-benzylthiourea
- N-(2,5-Dimethoxyphenyl)-N’-methylthiourea
Comparison: N-(2,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is unique due to the presence of the phenethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-20-14-8-9-16(21-2)15(12-14)19-17(22)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
InChI Key |
XGVRTQXQEBWYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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